REACTION_CXSMILES
|
[CH3:1][S:2]([NH:5][CH:6]1[CH2:11][CH2:10][CH:9]([NH:12]C(=O)OC(C)(C)C)[CH2:8][CH2:7]1)(=[O:4])=[O:3].C(O)(C(F)(F)F)=O.C(OCC)C>C(Cl)Cl>[NH2:12][CH:9]1[CH2:10][CH2:11][CH:6]([NH:5][S:2]([CH3:1])(=[O:4])=[O:3])[CH2:7][CH2:8]1
|
Name
|
|
Quantity
|
0.922 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)NC1CCC(CC1)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at rt for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Evaporated off the volatiles
|
Type
|
ADDITION
|
Details
|
added DCM (50 mL)
|
Type
|
CUSTOM
|
Details
|
followed by evaporation of volatiles
|
Type
|
CUSTOM
|
Details
|
The DCM addition/evaporation
|
Type
|
CUSTOM
|
Details
|
to give a maroon semi-solid
|
Type
|
CUSTOM
|
Details
|
was sonicated
|
Type
|
CUSTOM
|
Details
|
triturated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Solids were triturated with more diethyl ether (10 mL)
|
Type
|
CUSTOM
|
Details
|
The product was suction dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1CCC(CC1)NS(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.938 g | |
YIELD: CALCULATEDPERCENTYIELD | 154.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |